

# Technical Support Center: Analysis of the Foliglurax Phase 2 (AMBLED) Trial

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Foliglurax |           |
| Cat. No.:            | B1653653   | Get Quote |

This technical support guide provides a detailed analysis of the Phase 2 clinical trial for **Foliglurax** (PTX002331), an investigational therapy for Parkinson's disease. It is intended for researchers, scientists, and drug development professionals seeking to understand the trial's design, outcomes, and the reasons for its discontinuation.

## Frequently Asked Questions (FAQs)

Q1: What was the primary objective of the Foliglurax Phase 2 (AMBLED) trial?

The primary objective of the Phase 2 AMBLED trial (NCT03162874) was to assess the efficacy and safety of **Foliglurax** as an add-on therapy to levodopa.[1][2] The trial aimed to determine if **Foliglurax** could reduce "off" periods (the primary endpoint) and levodopa-induced dyskinesia (a key secondary endpoint) in individuals with Parkinson's disease experiencing motor complications.[1][2][3]

Q2: Why did the **Foliglurax** Phase 2 trial fail to meet its primary endpoint?

The trial failed because it did not demonstrate a statistically significant improvement on its primary endpoint when compared to placebo. While there were dose-dependent reductions in the daily awake "off" time for patients receiving **Foliglurax**, the difference between the treatment groups and the placebo group was not large enough to be statistically significant. Consequently, the development program for **Foliglurax** was terminated in March 2020.

Q3: What is the proposed mechanism of action for **Foliglurax**?







**Foliglurax** is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). In Parkinson's disease, the loss of dopamine neurons leads to overactivity in certain neural pathways, including excessive glutamate transmission. By positively modulating mGluR4, **Foliglurax** was designed to reduce this glutamate release, aiming to restore a more balanced function in the brain circuits that control movement without directly acting on the dopamine system.

Q4: Was Foliglurax found to be safe and well-tolerated in the trial?

Yes, the treatment with **Foliglurax** was generally considered safe and well-tolerated, with no major safety signals identified during the study. The incidence of treatment-emergent adverse events (TEAEs) was comparable between the **Foliglurax** and placebo groups. Most adverse events were mild to moderate in severity.

# **Troubleshooting Guide: Clinical Trial Interpretation**

Issue: Observed clinical effect is not statistically significant versus placebo.

When a drug shows a biological effect that does not meet the threshold for statistical significance in a clinical trial, researchers should consider the following potential causes:

- Possible Cause 1: Insufficient Efficacy of the Molecule: The primary reason for the trial's
  failure is that Foliglurax's effect on reducing "off" time was not potent enough to be
  distinguished from the placebo response. The difference in change from baseline versus
  placebo was only 0.27 hours for the low dose and 0.44 hours for the high dose.
- Possible Cause 2: Significant Placebo Effect: The placebo group demonstrated a notable reduction in "off" time (0.29 hours from baseline), which narrowed the therapeutic window for demonstrating a statistically significant benefit of the active drug. This is a common challenge in Parkinson's disease trials.
- Possible Cause 3: Discrepancy Between Preclinical and Clinical Models: Foliglurax showed
  promise in several animal studies of Parkinson's disease. The failure to replicate these
  results in human subjects highlights the translational gap that often exists between
  preclinical models and complex human neurodegenerative diseases.



 Possible Cause 4: Trial Design and Endpoints: While the primary endpoint (change in "off" time) is a standard measure, its reliance on patient diaries can introduce variability. The 28day treatment period may also have been insufficient to observe the maximum potential benefit of the drug.

### **Data Presentation**

Table 1: Primary Endpoint Results - Change in Daily Awake "OFF" Time

| Treatment Group    | Mean Change from<br>Baseline (Hours) | Difference vs.<br>Placebo (Hours) | Statistical<br>Significance |
|--------------------|--------------------------------------|-----------------------------------|-----------------------------|
| Placebo            | -0.29                                | N/A                               | N/A                         |
| Foliglurax (10 mg) | -0.55                                | -0.27                             | Not Met                     |
| Foliglurax (30 mg) | -0.72                                | -0.44                             | Not Met                     |

Table 2: Additional Efficacy and Safety Data

| Metric                                             | Placebo                                  | Foliglurax (10 mg)                           | Foliglurax (30 mg)                           |
|----------------------------------------------------|------------------------------------------|----------------------------------------------|----------------------------------------------|
| Patients with ≥1 hour<br>decrease in "OFF"<br>time | 30.4%                                    | 31.1%                                        | 44.7%                                        |
| Unified Dyskinesia<br>Rating Scale<br>(UDysRS)     | No significant<br>difference vs. placebo | No significant<br>difference vs. placebo     | No significant<br>difference vs. placebo     |
| Treatment-Emergent Adverse Events (TEAEs)          | 42.3%                                    | 52.8%                                        | 50.0%                                        |
| Most Common TEAEs                                  | N/A                                      | On and off symptoms,<br>dyskinesia, headache | On and off symptoms,<br>dyskinesia, headache |

# **Experimental Protocols**



#### AMBLED Phase 2 Trial Methodology

- Study Design: A 28-day, multicenter, randomized, double-blind, placebo-controlled, proof-ofconcept clinical trial.
- Patient Population: The study enrolled 157 patients diagnosed with idiopathic Parkinson's disease for at least three years. Participants were on a stable regimen of levodopa-based therapy but were still experiencing motor complications, including "off" time and dyskinesia.
- Intervention: Patients were randomly assigned to one of three groups:
  - Foliglurax 10 mg, administered orally twice daily.
  - Foliglurax 30 mg, administered orally twice daily.
  - Placebo, administered orally twice daily. The treatment was given as an adjunct to the patient's existing levodopa therapy for a period of 28 days, which was followed by a 14day follow-up period.
- Primary Endpoint: The primary outcome measure was the change from baseline to day 28 in the total daily awake "off" time, as recorded by patients in Hauser diaries.
- Secondary Endpoints: Key secondary measures included the change from baseline in dyskinesia severity, assessed using the Unified Dyskinesia Ratings Scale (UDysRS).

## **Visualizations**

Caption: Proposed mechanism of action for Foliglurax in Parkinson's disease.





Click to download full resolution via product page

Caption: High-level workflow of the AMBLED Phase 2 clinical trial.





Click to download full resolution via product page

Caption: Logical relationship explaining the primary endpoint failure.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. parkinsonsnewstoday.com [parkinsonsnewstoday.com]







- 2. A Randomized, Double-Blind, Controlled Phase II Study of Foliglurax in Parkinson's Disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- To cite this document: BenchChem. [Technical Support Center: Analysis of the Foliglurax Phase 2 (AMBLED) Trial]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1653653#why-did-the-foliglurax-phase-2-trial-fail-to-meet-its-primary-endpoint]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com